1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
CAS No.: 898443-81-7
Cat. No.: VC6802468
Molecular Formula: C19H20ClN3O2
Molecular Weight: 357.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898443-81-7 |
|---|---|
| Molecular Formula | C19H20ClN3O2 |
| Molecular Weight | 357.84 |
| IUPAC Name | 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C19H20ClN3O2/c1-13-9-10-14(12-15(13)20)23(18-8-5-11-21-18)19(24)22-16-6-3-4-7-17(16)25-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24) |
| Standard InChI Key | FPOPALSAGGNWCF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)Cl |
Introduction
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry. This compound features a urea functional group, which is crucial for its biological activity due to its ability to form hydrogen bonds and interact with biological targets.
Molecular Formula and Weight
-
Molecular Formula: CHClNO
-
Molecular Weight: 357.8 g/mol
Chemical Reactivity
This compound can undergo various chemical reactions typical for urea derivatives, such as hydrolysis and alkylation, which are essential for modifying its structure to enhance biological activity or selectivity.
Synthesis
The synthesis of 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. These may include the use of protective groups to prevent unwanted side reactions during the formation of the urea structure. Specific synthetic routes can vary and often involve proprietary methods detailed in specialized pharmaceutical synthesis literature.
Potential Applications
This compound is of interest in medicinal chemistry due to its structural similarities to other compounds with known biological activities. Its potential applications could include drug development, particularly in areas where urea-based compounds have shown efficacy, such as in the inhibition of enzymes or interaction with specific receptors.
Research Findings
Experimental data from assays would provide insights into its efficacy against specific targets, such as kinases or other enzymes involved in disease processes. Relevant analyses, including spectroscopy (NMR, IR) and chromatography (HPLC), are crucial for further characterization of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume